4-Fluoro-3-pyrrolidinobenzaldehyde
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Overview
Description
4-Fluoro-3-pyrrolidinobenzaldehyde is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a benzaldehyde core substituted with a fluorine atom at the 4-position and a pyrrolidine ring at the 3-position, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 4-Fluoro-3-pyrrolidinobenzaldehyde can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically employs tris(dibenzylideneacetone)dipalladium as the catalyst, cesium carbonate as the base, and 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl as the ligand in toluene under an inert atmosphere at 90°C .
Chemical Reactions Analysis
4-Fluoro-3-pyrrolidinobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions include 4-fluoro-3-pyrrolidinobenzoic acid, 4-fluoro-3-pyrrolidinobenzyl alcohol, and substituted derivatives .
Scientific Research Applications
4-Fluoro-3-pyrrolidinobenzaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-pyrrolidinobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
4-Fluoro-3-pyrrolidinobenzaldehyde can be compared with other fluorinated benzaldehydes and pyrrolidine-substituted compounds:
4-Fluorobenzaldehyde: Lacks the pyrrolidine ring, making it less versatile in certain synthetic applications.
3-Pyrrolidinobenzaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluoro-3-nitrobenzaldehyde: Contains a nitro group instead of a pyrrolidine ring, leading to different chemical properties and applications.
The unique combination of the fluorine atom and the pyrrolidine ring in this compound provides distinct advantages in terms of reactivity, stability, and biological activity .
Properties
IUPAC Name |
4-fluoro-3-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)7-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFLEONWSSNMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712332 |
Source
|
Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-31-9 |
Source
|
Record name | 4-Fluoro-3-(1-pyrrolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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